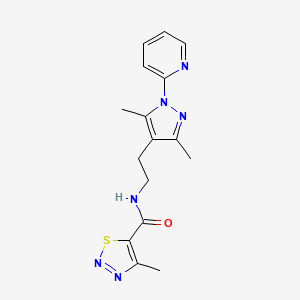
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole Ring : Contributes to anticancer properties.
- Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Pyridine Component : Enhances the compound's interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of BET (bromodomain and extraterminal) proteins. These proteins play crucial roles in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting BET proteins, this compound disrupts cellular processes leading to potential antitumor effects.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown effective inhibition of cell growth in several human cancer cell lines:
- Mechanistic Insights : The compound was found to inhibit c-Met phosphorylation, a critical pathway in cancer cell proliferation and survival. This suggests its potential as a targeted therapy for cancers with aberrant c-Met signaling .
Structure-Activity Relationship (SAR)
The biological evaluation of derivatives based on the thiadiazole and pyrazole scaffolds has led to the identification of key structural features that enhance activity:
| Compound | Activity (IC50) | Target |
|---|---|---|
| 51am | Effective against c-Met mutants | c-Met |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane | EC50 against Xanthomonas oryzae pv. | Antimicrobial |
| Pyrazole derivatives | GI50 values ranging from 3.79 - 42.30 µM | Various cancer cell lines |
Pharmacokinetics
Pharmacokinetic studies in BALB/c mice have shown promising profiles for compounds similar to this compound. These studies indicate favorable absorption and distribution properties which are critical for therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound class:
- Thiadiazole Derivatives : A study on thiadiazole carboxamide analogues revealed their ability to induce apoptosis in cancer cells while exhibiting low toxicity profiles .
- Pyrazole Analogues : Research indicated that pyrazole derivatives could inhibit tumor growth significantly across multiple cancer types through various mechanisms including apoptosis induction and cell cycle arrest .
属性
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-10-13(7-9-18-16(23)15-11(2)19-21-24-15)12(3)22(20-10)14-6-4-5-8-17-14/h4-6,8H,7,9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHWEFXHHRBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














